3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine
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Overview
Description
3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both pyrrole and pyrazole rings
Mechanism of Action
Target of Action
Related compounds have been shown to inhibit the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can help manage type 2 diabetes by delaying glucose absorption .
Mode of Action
Similar compounds have been found to inhibit α-glucosidase in a competitive manner . This suggests that 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Biochemical Pathways
The inhibition of α-glucosidase affects the carbohydrate metabolism pathway. By inhibiting this enzyme, the breakdown of complex carbohydrates into glucose is delayed, which can help manage postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals .
Pharmacokinetics
The compound has been identified in human blood, suggesting that it can be absorbed and distributed in the body .
Result of Action
The inhibition of α-glucosidase by this compound could potentially lead to a reduction in postprandial hyperglycemia. This could be beneficial in the management of type 2 diabetes, as it could help regulate blood sugar levels and prevent complications associated with high blood sugar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the pyrrole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with 1,3-diketones can form the pyrazole ring, which can then be further functionalized to introduce the pyrrole group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize catalytic methods and high-throughput techniques to ensure efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that may include acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrrol-2-yl)propanoic Acid: Another pyrrole-containing compound with different functional groups.
Pyrrolo[1,2-a]pyrazines: Compounds with a fused pyrrole-pyrazole structure, often studied for their biological activities.
Indolizines: Heterocyclic compounds with a similar nitrogen-containing ring structure.
Uniqueness
3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine is unique due to its specific combination of pyrrole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
5-(1H-pyrrol-2-yl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-7-4-6(10-11-7)5-2-1-3-9-5/h1-4,9H,(H3,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVDLLRWMJNCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CC(=NN2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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